molecular formula C7H6N4S B14363820 7,8-Dihydro[1,3]thiazolo[3,2-e]purine CAS No. 91808-94-5

7,8-Dihydro[1,3]thiazolo[3,2-e]purine

Cat. No.: B14363820
CAS No.: 91808-94-5
M. Wt: 178.22 g/mol
InChI Key: NFSMQBGLKIDQNQ-UHFFFAOYSA-N
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Description

7,8-Dihydro[1,3]thiazolo[3,2-e]purine is a heterocyclic compound that features a fused ring system combining thiazole and purine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine typically involves the cyclization of purine-6-thione with 1,2-dibromoethane. This reaction is carried out under reflux conditions in the presence of a base such as dimethylformamide (DMF). The product is then purified through various chromatographic techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro[1,3]thiazolo[3,2-e]purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,8-Dihydro[1,3]thiazolo[3,2-e]purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with DNA or RNA, affecting their function and leading to various biological effects .

Similar Compounds:

Uniqueness: this compound is unique due to its specific ring fusion, which imparts distinct chemical and biological properties.

Properties

91808-94-5

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

7,8-dihydropurino[8,9-b][1,3]thiazole

InChI

InChI=1S/C7H6N4S/c1-2-12-7-10-5-3-8-4-9-6(5)11(1)7/h3-4H,1-2H2

InChI Key

NFSMQBGLKIDQNQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=CN=CN=C3N21

Origin of Product

United States

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